1-(Benzylsulfonyl)-3-((4-chlorophenyl)sulfonyl)azetidine

Description

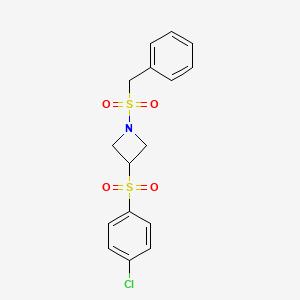

1-(Benzylsulfonyl)-3-((4-chlorophenyl)sulfonyl)azetidine is a four-membered azetidine ring functionalized with two sulfonyl groups: a benzylsulfonyl moiety at position 1 and a 4-chlorophenylsulfonyl group at position 2. The azetidine core imparts ring strain, which can enhance reactivity and influence binding interactions in biological systems.

Propriétés

IUPAC Name |

1-benzylsulfonyl-3-(4-chlorophenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S2/c17-14-6-8-15(9-7-14)24(21,22)16-10-18(11-16)23(19,20)12-13-4-2-1-3-5-13/h1-9,16H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQNSXUIGHQRGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-3-((4-chlorophenyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common method involves the chlorosulfonation of benzyl and chlorophenyl precursors, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

1-(Benzylsulfonyl)-3-((4-chlorophenyl)sulfonyl)azetidine undergoes various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction results in sulfides .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that azetidine derivatives exhibit significant anticancer activities. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of sulfonyl groups in 1-(Benzylsulfonyl)-3-((4-chlorophenyl)sulfonyl)azetidine may enhance its interaction with biological targets involved in tumor growth .

Neuroprotective Effects

There is emerging evidence that azetidine-based compounds can act as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The design of this compound could potentially lead to multi-targeted therapies that address cognitive decline by preventing the breakdown of acetylcholine .

JAK Inhibition

The compound has been explored for its potential as a Janus kinase (JAK) inhibitor, which is relevant in the treatment of autoimmune diseases and certain cancers. JAK inhibitors work by interfering with the signaling pathways that promote inflammation and cell proliferation. The structural features of this compound may provide a scaffold for developing novel JAK inhibitors with improved efficacy and safety profiles .

Polymerization Studies

Recent studies have also highlighted the role of azetidines as building blocks in polymer chemistry. The unique properties of this compound facilitate its incorporation into polymer chains, potentially leading to materials with enhanced mechanical properties or specific functionalities .

Case Studies and Research Findings

A review of literature reveals various studies focusing on the synthesis and application of azetidine derivatives:

- Anticancer Activity : One study demonstrated that a related azetidine compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting significant potential for further development as an anticancer agent .

- Neuroprotective Activity : Another research article reported that certain azetidine derivatives showed promising results in inhibiting acetylcholinesterase activity, indicating their potential use in treating Alzheimer's disease .

Mécanisme D'action

The mechanism by which 1-(Benzylsulfonyl)-3-((4-chlorophenyl)sulfonyl)azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Azetidine vs. Piperidine Derivatives

Compound of Interest : The azetidine core in 1-(Benzylsulfonyl)-3-((4-chlorophenyl)sulfonyl)azetidine provides a smaller, more rigid framework compared to six-membered piperidine analogs.

Analog from : 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives feature a piperidine ring.

- However, azetidine’s strain may enhance selectivity for compact targets.

- Functional Groups : Both compounds share the 4-chlorophenylsulfonyl group, but ’s derivatives include a 1,3,4-oxadiazole-thioether moiety, which may enhance π-π stacking or hydrogen bonding compared to the simpler azetidine scaffold .

Sulfonyl vs. Sulfanyl Derivatives

Analog from : 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide.

- Electronic Effects : The sulfonyl groups in the target compound are stronger electron-withdrawing groups compared to the sulfanyl (-S-) group in ’s analog. This difference may alter redox stability and enzyme inhibition profiles.

- Biological Activity : ’s compounds showed acetylcholinesterase (AChE) inhibition, suggesting sulfanyl groups may favor interactions with cholinesterase active sites. In contrast, sulfonyl groups in the target compound could enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .

Halogenated Aromatic Systems

Analog from : Halogen-substituted chalcones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one).

- Role of Halogens : The 4-chlorophenyl group in both compounds increases lipophilicity, promoting membrane penetration. However, ’s chalcones lack sulfonyl groups, relying on ketone and aromatic interactions for cytotoxicity.

- Cytotoxicity : Chalcones in were tested for cytotoxic activity, whereas the target compound’s bioactivity is unspecified. The dual sulfonyl groups may introduce polar interactions absent in chalcones .

Azetidine Derivatives with Bulky Substituents

Analog from : 1-[(1-methylcyclopropyl)sulfonyl]-3-[(triethylsilyl)oxy]azetidine.

- In contrast, the benzylsulfonyl group in the target compound balances bulk and aromaticity.

- Synthesis Efficiency : ’s synthesis achieved 85% yield via lithiation and alkylation, suggesting similar strategies could optimize the target compound’s production .

Key Research Findings and Data Tables

Table 2: Structural and Physicochemical Comparison

*Estimated based on molecular formula.

Activité Biologique

The compound 1-(Benzylsulfonyl)-3-((4-chlorophenyl)sulfonyl)azetidine is a member of the azetidine family, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a four-membered azetidine ring substituted with sulfonyl groups and a chlorophenyl moiety, contributing to its unique biological activity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Azetidine Ring | Four-membered cyclic structure |

| Substituents | Benzylsulfonyl and 4-chlorophenyl sulfonyl |

| Potential Biological Activity | Anticancer, anti-inflammatory, JAK inhibition |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, azetidine derivatives have been investigated for their ability to inhibit protein kinases involved in cancer progression, particularly JAK (Janus kinase) pathways, which are critical in various malignancies .

The proposed mechanism involves the inhibition of JAK-mediated signaling pathways. By blocking these pathways, the compound can prevent the proliferation of cancer cells and induce apoptosis. This is particularly relevant in the treatment of hematological malignancies where JAK signaling is often dysregulated.

Anti-inflammatory Activity

In addition to its anticancer potential, this compound has shown promise as an anti-inflammatory agent. Azetidine derivatives have been reported to modulate inflammatory responses by inhibiting the activation of NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor involved in inflammatory processes .

Case Studies

- In Vitro Studies : A study conducted on azetidine derivatives demonstrated their efficacy in inhibiting cell proliferation in various cancer cell lines, including leukemia and lymphoma models. The results indicated a dose-dependent response with IC50 values in the low micromolar range.

- Animal Models : In vivo studies using murine models of inflammation showed that treatment with azetidine compounds led to a significant reduction in inflammatory markers and improved clinical outcomes compared to control groups.

Table 2: Summary of Biological Activities

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(Benzylsulfonyl)-3-((4-chlorophenyl)sulfonyl)azetidine?

To optimize synthesis, employ statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors affecting yield and purity. Use factorial designs (e.g., 2^k or 3^k) to minimize the number of trials while capturing interactions between variables. Response surface methodology (RSM) can further refine optimal conditions . Computational reaction path searches based on quantum chemical calculations (e.g., DFT) can predict feasible pathways and guide experimental validation, reducing trial-and-error inefficiencies .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm sulfonyl group connectivity and azetidine ring substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis.

- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing effects, particularly when comparing derivatives .

- FTIR Spectroscopy : To verify sulfonamide (S=O) and aryl-chloro bond vibrations.

Cross-validation using multiple techniques minimizes characterization errors .

Q. How can computational methods enhance the design of reactions involving this sulfonamide-functionalized azetidine?

Integrate quantum chemistry calculations (e.g., transition state analysis via DFT) with information science to prioritize reaction pathways. For example, reaction path search algorithms can predict intermediates and byproducts, while machine learning models trained on experimental data identify high-yield conditions. This hybrid approach creates a feedback loop where experimental results refine computational predictions .

Q. What purification methodologies are suitable for isolating this compound from complex reaction mixtures?

Use membrane separation technologies (e.g., nanofiltration) or chromatographic techniques (e.g., reverse-phase HPLC) to separate sulfonamide derivatives. Solvent extraction with polar/non-polar phase systems (e.g., ethyl acetate/water) can isolate the product based on solubility differences. Crystallization optimization via anti-solvent addition (e.g., hexane in DCM) improves purity .

Q. What safety protocols are critical when handling sulfonamide derivatives in laboratory settings?

Adhere to Chemical Hygiene Plan guidelines, including:

- Use of fume hoods for reactions involving volatile solvents.

- Personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.

- Emergency procedures for sulfonamide exposure (e.g., skin/eye wash stations).

- Regular safety audits and 100% compliance with pre-lab safety exams .

Advanced Research Questions

Q. How can the reaction mechanism of sulfonamide functionalization in this compound be elucidated?

Combine kinetic isotope effect (KIE) studies with computational transition state modeling to identify rate-determining steps. For example, deuterium labeling at reactive sites (e.g., benzylic hydrogens) can reveal hydrogen-transfer pathways. In situ spectroscopic monitoring (e.g., Raman or UV-Vis) tracks intermediate formation, while DFT calculations validate proposed mechanisms .

Q. How should researchers address contradictions in reported data (e.g., conflicting yields or byproduct profiles) for this compound?

Apply comparative methodology :

- Replicate experiments under identical conditions (e.g., solvent purity, humidity control).

- Use standardized analytical protocols (e.g., identical HPLC columns).

- Perform sensitivity analyses to identify variables causing discrepancies (e.g., trace metal contaminants). Cross-referencing computational predictions with experimental data resolves ambiguities .

Q. What strategies mitigate challenges in multi-step synthesis, such as azetidine ring instability during sulfonylation?

Implement protective group chemistry (e.g., tert-butoxycarbonyl (Boc) for amine protection) to stabilize the azetidine ring. Optimize reaction temperatures using controlled heating/cooling systems (e.g., microwave-assisted synthesis for rapid equilibration). Monitor ring-opening side reactions via LC-MS and adjust electrophile reactivity (e.g., using milder sulfonyl chlorides) .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological or catalytic potential?

- Functional group variation : Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethanesulfonyl) or halogen substitutions.

- Molecular docking simulations : Screen against target proteins (e.g., enzymes with sulfonamide-binding pockets) to prioritize analogs for in vitro testing.

- Crystallographic data : Correlate substituent positions with activity using X-ray structures of ligand-target complexes .

Q. What methodologies are used to assess the compound’s stability under varying environmental conditions (e.g., pH, light)?

- Forced degradation studies : Expose the compound to extreme pH (e.g., 0.1M HCl/NaOH), UV light, or elevated temperatures.

- HPLC-MS analysis : Track degradation products (e.g., hydrolyzed sulfonamides).

- Kinetic modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.